1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one
Description
Systematic Nomenclature and CAS Registry Information
The compound 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one is systematically named according to IUPAC guidelines, reflecting its fused imidazopyridine core and substituents. Its structure features:
- A 2,7-dimethylimidazo[1,2-a]pyridine moiety at position 1.
- A phenylsulfanyl group at position 2 of the ethanone bridge.
The compound is registered under CAS No. 478042-03-4 , with additional identifiers including:
Molecular Formula and Weight Determination
The molecular formula is C₁₇H₁₆N₂OS , derived from its structural composition:
- 17 carbon atoms (including aromatic and methyl groups).
- 16 hydrogen atoms .
- 2 nitrogen atoms (from the imidazole and pyridine rings).
- 1 sulfur atom (from the sulfanyl group).
- 1 oxygen atom (from the ketone).
The molecular weight is 296.39 g/mol , calculated as follows:
$$
\text{MW} = (12.01 \times 17) + (1.01 \times 16) + (14.01 \times 2) + (32.07 \times 1) + (16.00 \times 1) = 296.39 \, \text{g/mol}.
$$
Crystallographic and Stereochemical Features
While direct crystallographic data for this compound is limited, related imidazo[1,2-a]pyridine derivatives exhibit monoclinic crystal systems with space group P2₁/c. Key features inferred from structural analogs include:
The ethylsulfanyl group introduces stereoelectronic effects, with sulfur’s lone pairs influencing molecular conformation. The ketone oxygen participates in C–H⋯O hydrogen bonds (2.5–3.0 Å).
Comparative Analysis with Related Imidazopyridine Derivatives
The compound’s structural uniqueness is highlighted through comparison with analogs:
The phenylsulfanyl group in the subject compound enhances thiol-mediated redox activity compared to halogenated derivatives. Substituent positioning (e.g., 2,7-dimethyl groups) also reduces steric hindrance, favoring planar molecular conformations critical for π-π interactions.
Properties
IUPAC Name |
1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-8-9-19-16(10-12)18-13(2)17(19)15(20)11-21-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBQPALJQSMKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with a phenylsulfanyl ethanone derivative. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds related to imidazo[1,2-a]pyridines exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit various cancer cell lines by inducing apoptosis and blocking cell proliferation. The mechanism often involves the inhibition of specific kinases that are overexpressed in cancer cells.
Case Study : A derivative of imidazo[1,2-a]pyridine was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value of approximately 25 μM, indicating potent cytotoxic effects.
Antimicrobial Properties
Compounds from the imidazo[1,2-a]pyridine family have been evaluated for their antimicrobial activity against a range of pathogens. The presence of sulfur in the structure enhances their interaction with microbial targets.
Case Study : A series of related compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL.
Agricultural Applications
Recent patents have highlighted the use of imidazo[1,2-a]pyridine derivatives as fungicides. These compounds show efficacy in controlling fungal pathogens that affect crops.
Case Study : A formulation containing this compound demonstrated effective control over Fusarium species in vitro and in field trials, leading to improved crop yields.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (μM/μg/mL) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative A | Anticancer | MDA-MB-231 | 25 μM |
| Imidazo[1,2-a]pyridine Derivative B | Antimicrobial | Staphylococcus aureus | 10 μg/mL |
| Imidazo[1,2-a]pyridine Derivative C | Fungicide | Fusarium spp. | Effective in field trials |
Mechanism of Action
The mechanism of action of 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfanyl Group
Halogenated Analogs
- However, the SDS (–12) indicates similar hazards (skin/eye irritation, respiratory toxicity) to the parent compound, suggesting minor safety improvements despite fluorine’s presence (#).
2,3-Dichlorophenylsulfanyl Derivative (C₁₇H₁₃Cl₂N₂OS, MW 365.28):
The dichloro substitution significantly increases lipophilicity (XLogP3 = 6 vs. ~4.5 for the parent compound), which may improve membrane permeability but raises toxicity risks. Computational data () highlight its high topological polar surface area (59.7 Ų), suggesting moderate solubility challenges [15].3-Chlorophenylsulfanyl Derivative (C₁₇H₁₅ClN₂OS, MW 330.83):
Chlorine’s electron-withdrawing effect could alter metabolic stability compared to the parent compound. This analog’s molecular weight (330.83) and LogP (~5) position it as a mid-range candidate for pharmacokinetic optimization [16].
Non-Halogenated Analogs
- Phenylsulfanyl (Parent Compound) :
The absence of halogens reduces electronegativity but maintains hydrophobic interactions. Its molecular weight (312.39) and moderate LogP balance solubility and absorption, making it a versatile scaffold for further derivatization [15].
Antimycobacterial Activity
Imidazopyridine-triazole hybrids () with long alkyl/aryl chains exhibit potent activity against Mycobacterium tuberculosis (MIC <21 µg/mL). While the target compound lacks a triazole group, its phenylsulfanyl moiety may contribute to similar hydrophobic interactions with bacterial targets, though direct activity data are unavailable [7].
STAT3 Phosphorylation Inhibition
Pyrazoline-tethered imidazopyridines () with nitro-substituted phenyl groups (e.g., compound 3f, IC₅₀ = 9.2 µM) demonstrate STAT3 inhibition in breast cancer cells. The phenylsulfanyl group in the target compound, being less electron-withdrawing than nitro, may reduce kinase affinity but enhance selectivity for other targets [6].
Biological Activity
The compound 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one (CAS: 478042-05-6) is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and underlying mechanisms.
- Molecular Formula : C17H15N2OS
- Molecular Weight : 314.4 g/mol
- Structure : Characterized by the imidazo[1,2-a]pyridine scaffold, it contains a phenylsulfanyl group that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-a]pyridine scaffold. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer models.
Case Study : In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxicity against HeLa cells (human cervical cancer) and A549 cells (lung cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms for the anticancer activity of imidazo[1,2-a]pyridine derivatives include:
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Inhibition of Cell Cycle Progression : It has been suggested that these compounds can disrupt cell cycle checkpoints, thereby preventing cancer cell proliferation.
Antioxidant Activity
Compounds derived from imidazo[1,2-a]pyridine have also been reported to possess antioxidant properties. This activity is crucial as oxidative stress is a significant contributor to cancer progression.
Research Findings : Studies indicate that the compound can scavenge free radicals and reduce oxidative damage in cellular models, which may enhance its therapeutic efficacy against cancer .
Table of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling 1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A hazards) .
- Ventilation: Use fume hoods or conduct experiments in well-ventilated areas to prevent inhalation of dust or vapors .
- First Aid: For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, flush with water and seek medical aid .
- Storage: Keep containers sealed, away from oxidizers, and in cool, dry conditions .
Q. What synthetic routes are documented for this compound, and how is purity validated?
- Methodological Answer:
- Synthesis: Utilize cyclization reactions with imidazo[1,2-a]pyridine precursors and thiol-containing intermediates (e.g., phenylsulfanyl groups) under reflux conditions .
- Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
- Characterization: Confirm purity via HPLC (≥95%) and structural integrity using LC-MS ([M-H]− peaks) and IR (C=O stretching at ~1675 cm⁻¹) .
Q. How should researchers characterize the compound’s stability under standard laboratory conditions?
- Methodological Answer:
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodological Answer:
- Reaction Optimization: Adjust stoichiometry (e.g., 1.2 eq. of thiolating agent) and temperature (e.g., 80°C for 12 hours) to improve yields (e.g., 81% achieved in analogous imidazo[1,2-a]pyridine syntheses) .
- Catalysis: Explore Pd-mediated cross-coupling or base catalysts (e.g., K₂CO₃) for selective sulfanyl group introduction .
Q. How should researchers address contradictory data on the compound’s toxicological profile?
- Methodological Answer:
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity, as existing SDS data lacks NTP/IARC classifications .
- Dose-Response Studies: Establish LD₅₀ values in animal models (e.g., rodents) for respiratory toxicity, given its Category 3 organ toxicity designation .
Q. What decomposition products form under high-temperature conditions, and how are they detected?
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity?
- Methodological Answer:
- In Vivo Models: Randomized block designs with split-split plots to test dose-dependent effects across multiple organ systems .
- Controls: Include vehicle-treated groups and reference inhibitors (e.g., kinase inhibitors for enzyme-targeted studies) .
Q. How can researchers assess ecological risks when ecotoxicity data is unavailable?
- Methodological Answer:
- Predictive Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate bioaccumulation potential (logP = 3.2) .
- Microcosm Studies: Test biodegradability in soil/water systems under OECD 301 guidelines .
Q. What strategies mitigate reactivity issues with incompatible materials (e.g., oxidizers)?
Q. How are spectroscopic methods optimized for tracking reaction intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
